molecular formula C10H10F3NO2 B11734059 (2S)-2-amino-4,4,4-trifluoro-3-phenylbutanoic acid

(2S)-2-amino-4,4,4-trifluoro-3-phenylbutanoic acid

Cat. No.: B11734059
M. Wt: 233.19 g/mol
InChI Key: HCFBWJOBUKKGCG-MQWKRIRWSA-N
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Description

(2S)-2-amino-4,4,4-trifluoro-3-phenylbutanoic acid is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4,4,4-trifluoro-3-phenylbutanoic acid typically involves the use of chiral starting materials to ensure the correct stereochemistry One common method involves the use of a chiral auxiliary to induce the desired stereochemistry during the formation of the trifluoromethylated intermediate

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production. The purification process typically involves crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4,4,4-trifluoro-3-phenylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

(2S)-2-amino-4,4,4-trifluoro-3-phenylbutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-4,4,4-trifluoro-3-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-phenylpropanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    (2S)-2-amino-4,4,4-trifluoro-3-methylbutanoic acid: Contains a methyl group instead of a phenyl group, leading to variations in its reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in (2S)-2-amino-4,4,4-trifluoro-3-phenylbutanoic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

(2S)-2-amino-4,4,4-trifluoro-3-phenylbutanoic acid

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7(8(14)9(15)16)6-4-2-1-3-5-6/h1-5,7-8H,14H2,(H,15,16)/t7?,8-/m0/s1

InChI Key

HCFBWJOBUKKGCG-MQWKRIRWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C([C@@H](C(=O)O)N)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)N)C(F)(F)F

Origin of Product

United States

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